molecular formula C10H11N3O B1612308 N,N-Dimethyl-1H-indazole-3-carboxamide CAS No. 99055-81-9

N,N-Dimethyl-1H-indazole-3-carboxamide

Cat. No. B1612308
CAS RN: 99055-81-9
M. Wt: 189.21 g/mol
InChI Key: MFKAAQVRMYIPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919517B2

Procedure details

1H-indazole-3-carboxylic acid (45.2 g, 279 mmol) was suspended in THF (500 mL), and to the suspension were added 1-hydroxybenzotriazole dimethylammonium salt (55.7 g, 308 mmol) obtained in a similar manner to the known method [for example, Synthesis, page 285 (1992)] and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (58.9 g, 307 mmol), followed by stirring at room temperature overnight. The reaction mixture was added with water, was extracted with ethyl acetate, and the organic layer was sequentially washed with a saturated aqueous sodium hydrogencarbonate solution and saturated brine, was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was recrystallized from mixed solvent of acetone/water to obtain N,N-dimethyl-1H-indazole-3-carboxamide (37.7 g, 71%).
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
1-hydroxybenzotriazole dimethylammonium salt
Quantity
55.7 g
Type
reactant
Reaction Step Two
Quantity
58.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[N:2]1.[CH3:13][NH2+:14][CH3:15].ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.O>C1COCC1>[CH3:13][N:14]([CH3:15])[C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][N:2]=1)=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
45.2 g
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
1-hydroxybenzotriazole dimethylammonium salt
Quantity
55.7 g
Type
reactant
Smiles
C[NH2+]C.ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
58.9 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was sequentially washed with a saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized
ADDITION
Type
ADDITION
Details
from mixed solvent of acetone/water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)C1=NNC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.